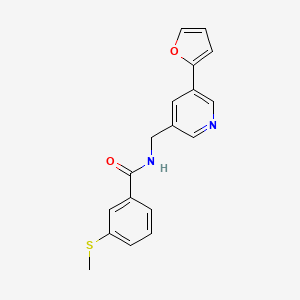
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C18H16N2O2S and its molecular weight is 324.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H14N2O1S1. The structure comprises a furan ring, a pyridine moiety, and a methylthio-substituted benzamide group. This unique combination of heterocycles contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may exhibit:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, likely due to the presence of the furan and pyridine rings, which are known for their bioactive properties.
- Anticancer Properties : Research suggests that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 26.0 | Cell cycle arrest |
| HeLa (Cervical) | 14.0 | Inhibition of proliferation |
These findings indicate that the compound has significant potential as an anticancer agent.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of several derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anticancer Evaluation : In another study, the compound was tested against multiple cancer cell lines, revealing that it effectively reduced cell viability in a dose-dependent manner. The mechanism involved the activation of caspase pathways leading to apoptosis .
属性
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-16-5-2-4-14(9-16)18(21)20-11-13-8-15(12-19-10-13)17-6-3-7-22-17/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWBWLXFZYYTCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














